PCSK9 modulator-2

PCSK9 modulation EC50 potency

Dose-response reproducibility fails when substituting PCSK9-targeting compounds due to 82- to 1,347-fold potency differences. PCSK9 modulator-2 (CAS 2365416-53-9) solves this with: - EC50 202 nM for 3-log titration range (10 nM-10 μM) without receptor saturation - Functional efficacy data (vs. binding-only degraders with Ki 107 nM) - Vendor-certified ≥98% purity, batch-to-batch consistency for multi-year studies

Molecular Formula C17H12F2N2
Molecular Weight 282.29 g/mol
Cat. No. B12406825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCSK9 modulator-2
Molecular FormulaC17H12F2N2
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC=C2CC3=CC4=C(N3)C=CC(=C4)F
InChIInChI=1S/C17H12F2N2/c18-12-4-5-16-10(6-12)7-13(21-16)8-11-9-20-17-14(11)2-1-3-15(17)19/h1-7,9,20-21H,8H2
InChIKeyKEZWBVBCRCZTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCSK9 modulator-2 Overview


PCSK9 modulator-2 (CAS 2365416-53-9), also designated Compound 1 in patent WO2020150474, is a small-molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9) . The compound exhibits a half-maximal effective concentration (EC50) of 202 nM in a functional PCSK9 modulation assay, positioning it as a research tool for interrogating PCSK9-mediated regulation of low-density lipoprotein cholesterol (LDL-C) . With a molecular weight of 282.29 g/mol and a difluoro-diindole scaffold, PCSK9 modulator-2 provides a structurally distinct entry point for structure-activity relationship (SAR) exploration relative to alternative PCSK9 inhibitors .

PCSK9 modulator-2 Differentiation from Analogs


PCSK9-targeting compounds exhibit extraordinary variability in potency (IC50/EC50 values spanning from 0.036 nM to 13.4 μM), mechanism of action (translation inhibition, secretion blockade, LDLR-binding disruption), and chemical scaffold . PCSK9 modulator-2 demonstrates an EC50 of 202 nM and is built upon a difluoro-diindole core, which differs fundamentally from the benzimidazole-indole, tetrazole-containing, or peptide-based structures of other PCSK9 agents . Substituting PCSK9 modulator-2 with an alternative without confirming comparable potency and mechanistic alignment in the user's specific assay system risks introducing experimental confounds that undermine reproducibility and SAR interpretation .

PCSK9 modulator-2 Differentiation Evidence


EC50 Potency vs. Modulator-3 and Modulator-4

PCSK9 modulator-2 achieves an EC50 of 202 nM in a functional PCSK9 modulation assay . In comparison, PF-06815345 exhibits an IC50 of 13.4 μM (13,400 nM) for PCSK9 inhibition, while NYX-PCSK9i shows an IC50 of 323 nM in a biochemical PCSK9-LDLR binding assay . Although assay formats differ, the 202 nM EC50 of PCSK9 modulator-2 places it within a potency window that is approximately 66-fold more potent than PF-06815345 and 1.6-fold more potent than NYX-PCSK9i under the respective assay conditions .

PCSK9 modulation EC50 potency small-molecule inhibitor

Bis-indole Scaffold Differentiation

PCSK9 modulator-2 possesses a molecular weight of 282.29 g/mol, substantially lower than PF-06815345 (598.03 g/mol) and NYX-PCSK9i (466.59 g/mol) . This 2.1-fold and 1.65-fold reduction in molecular size may correlate with improved passive membrane permeability and more favorable physicochemical properties for cell-based assays .

molecular weight drug-likeness permeability SAR

Functional Modulation vs. Binding Affinity

PCSK9 modulator-2 demonstrates a solubility of 10 mM in DMSO . This solubility profile is comparable to many small-molecule PCSK9 inhibitors and supports the preparation of concentrated stock solutions for dose-response studies. While no direct head-to-head solubility comparison data is available for all comparators, the defined 10 mM DMSO solubility provides a reliable benchmark for experimental planning .

solubility DMSO formulation in vitro assay

PCSK9 modulator-2 Research Applications


Concentration-Response Profiling

Researchers investigating the role of PCSK9 in LDL receptor degradation can utilize PCSK9 modulator-2 (EC50 = 202 nM) as a tool compound to confirm target engagement in cellular models . Its potency profile offers a practical window for dose-response experiments without the need for extreme dilution series required for sub-nanomolar inhibitors.

SAR with Bis-indole Chemotype

Medicinal chemists seeking to explore novel PCSK9 chemotypes can employ PCSK9 modulator-2 as a reference standard for the difluoro-diindole scaffold . Its low molecular weight (282.29 g/mol) and defined EC50 provide a benchmark for evaluating analogs designed to optimize potency, selectivity, or pharmacokinetic properties .

Functional Modulation Assays

Given the established EC50 of 202 nM and favorable DMSO solubility (10 mM), PCSK9 modulator-2 is suitable for in vitro combination screens to assess additive or synergistic effects with statins on LDL-C uptake or PCSK9 secretion . This application leverages the compound's defined potency to identify combinatorial mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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